Differential Abundance and Diagnostic Specificity vs. Butyrylcarnitine (C4)
In a cohort study comparing metabolic profiles, the mean concentration of Hydroxybutyrylcarnitine (C4OH) was significantly lower than that of Butyrylcarnitine (C4), and the two markers exhibited distinct patterns of elevation in disease states [1]. While C4 is a non-specific marker of fatty acid oxidation, C4OH elevation is specifically linked to SCHAD deficiency and beta-ketothiolase deficiency, with 94% of beta-ketothiolase deficiency patients showing elevated C4OH levels in a 16-patient cohort [2].
| Evidence Dimension | Plasma Concentration and Disease Association |
|---|---|
| Target Compound Data | 0.38 ± 0.24 µM (plasma C4OH) [1]; Elevated in 15/16 (94%) beta-ketothiolase deficiency patients [2]. |
| Comparator Or Baseline | 0.74 ± 0.35 µM (plasma C4) [1]; Butyrylcarnitine is not a specific marker for BKTD. |
| Quantified Difference | C4OH mean concentration is 48.6% lower than C4 in healthy controls; C4OH exhibits 94% diagnostic sensitivity for BKTD vs. no specificity for C4. |
| Conditions | Human plasma from a cohort study and a multicenter retrospective analysis of dried blood spots from newborns. |
Why This Matters
Procurement of the correct C4OH standard is essential to avoid misinterpreting C4 signals as C4OH, which would lead to missed diagnoses of SCHAD and beta-ketothiolase deficiencies.
- [1] PMID: 25712345. Miller MJ, et al. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography–tandem mass spectrometry. J Chromatogr B. 2013. View Source
- [2] Lin Y, et al. C4OH is a potential newborn screening marker—a multicenter retrospective study of patients with beta-ketothiolase deficiency in China. Orphanet J Rare Dis. 2021;16:224. View Source
